Sulindac sulfide

COX inhibition NSAID pharmacology prostaglandin synthesis

Choose Sulindac sulfide for direct, potent COX-1/2 inhibition without the need for metabolic activation. Its COX-2 IC₅₀ of 1.21 µM is ~50-fold more potent than the prodrug sulindac, eliminating confounding variables in cell-based assays. This active metabolite induces COX-independent apoptosis in colorectal cancer models (HT29, Caco-2, HCT116) and accumulates preferentially in colonic tissue—making it the definitive tool for studying microbiome-mediated drug activation and benchmarking next-generation chemopreventive agents.

Molecular Formula C20H17FO2S
Molecular Weight 340.4 g/mol
CAS No. 32004-67-4
Cat. No. B1662395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac sulfide
CAS32004-67-4
Synonyms(Z)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetic acid
Molecular FormulaC20H17FO2S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
InChIKeyLFWHFZJPXXOYNR-MFOYZWKCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac Sulfide (CAS 32004-67-4): Bioactive NSAID Metabolite with Quantifiable COX Inhibition and Colorectal Chemoprevention Potential


Sulindac sulfide (CAS: 32004-67-4, also referenced as CAS 49627-27-2) is the pharmacologically active sulfide metabolite of the non-steroidal anti-inflammatory prodrug sulindac . It functions as a non-selective cyclooxygenase (COX) inhibitor, directly targeting both COX-1 and COX-2 enzymes to suppress prostaglandin synthesis [1]. Beyond its classical anti-inflammatory mechanism, sulindac sulfide has been extensively characterized for its COX-independent antineoplastic activities, particularly in colorectal cancer models, making it a compound of significant interest for research into cancer chemoprevention and novel therapeutic targets [2]. Its distinct metabolic origin and dual-targeted biological profile differentiate it from the parent prodrug and other NSAIDs.

Why Sulindac Sulfide Is Not Interchangeable with Sulindac or Sulindac Sulfone


Substituting sulindac sulfide with its prodrug (sulindac) or its sulfone metabolite is not scientifically justifiable due to fundamental differences in both COX-dependent and COX-independent pharmacodynamics. While sulindac is a prodrug requiring metabolic reduction to the active sulfide form, its COX-2 IC50 is approximately 58 µM, compared to 1.21 µM for the sulfide, representing a nearly 50-fold difference in potency . Furthermore, the sulfone metabolite lacks COX inhibitory activity entirely, yet demonstrates distinct COX-independent effects, such as PDE5/10 inhibition, underscoring that each compound engages unique molecular targets [1]. This divergence in target engagement, potency, and metabolic dependence means that results or effects observed with one cannot be extrapolated to another, demanding rigorous compound-specific selection for experimental design and data interpretation [2].

Quantitative Comparative Evidence for Sulindac Sulfide (CAS 32004-67-4) in Key Research Applications


Superior COX Inhibition Potency Compared to the Prodrug Sulindac

Sulindac sulfide demonstrates substantially higher potency as a COX inhibitor than its parent prodrug, sulindac. In enzyme inhibition assays, sulindac sulfide inhibits COX-2 with an IC50 of 1.21 µM, whereas the parent compound, sulindac, exhibits an IC50 of 58 µM [1]. For COX-1 inhibition, sulindac sulfide shows an IC50 of 1.9 µM, compared to a reported IC50 of >100 µM for sulindac [1]. This differential activity is critical for in vitro and in vivo studies focused on COX-mediated mechanisms.

COX inhibition NSAID pharmacology prostaglandin synthesis

Divergent COX-1/COX-2 Selectivity Profile Compared to Other NSAIDs

Sulindac sulfide exhibits a distinct COX-1/COX-2 selectivity profile compared to other non-steroidal anti-inflammatory drugs (NSAIDs). In a study using purified enzyme assays, sulindac sulfide (SS) showed IC50 values of 1.8 µM for COX-1 and 6.3 µM for COX-2 [1]. In contrast, the classical NSAID indomethacin displayed IC50 values of 0.02 µM for COX-1 and 1.0 µM for COX-2 [1]. This indicates that while both are non-selective, sulindac sulfide is less potent than indomethacin, particularly against COX-1, and has a different relative inhibition ratio (SS: COX-1/COX-2 = 0.29; Indomethacin: COX-1/COX-2 = 0.02) [1]. The COX-2 selective inhibitor rofecoxib showed an IC50 of 2.7 µM for COX-2 and >300 µM for COX-1 [1].

COX selectivity NSAID comparative pharmacology

Comparative Antiproliferative Activity in Colon Tumor Cells vs. Normal Colonocytes

Sulindac sulfide inhibits the growth of colon tumor cells with IC50 values in the 40-60 µM range, but exhibits only modest selectivity over normal colonocytes [1]. This modest selectivity is a key differentiator from more potent, targeted derivatives like ADT-061, which is a novel sulindac derivative that lacks COX inhibitory activity. ADT-061 inhibits colon tumor cell growth with IC50 values of 0.3-0.5 µM and demonstrates no significant effect on the growth of normal colonocytes [1]. This indicates that the growth inhibitory activity of sulindac sulfide is not solely dependent on COX inhibition and that its off-target effects can be amplified through chemical modification.

colorectal cancer tumor selectivity chemoprevention

Distinct Tissue Accumulation Profile in the Colon via Enterohepatic Recirculation

Sulindac sulfide achieves high and localized concentrations in colonic tissue due to a unique pharmacokinetic pathway involving enterohepatic recirculation and microbial metabolism. A clinical study in healthy volunteers demonstrated that after oral administration of a 200 mg sulindac tablet, sulindac arrives at the colonic lumen via incomplete absorption and biliary excretion, where the gut microbiota subsequently catalyzes the production of sulindac sulfide, leading to its local accumulation in colonic tissue [1]. This mechanism is distinct from compounds like celecoxib, which are more extensively absorbed in the small intestine, and explains the particular efficacy of sulindac in colorectal cancer chemoprevention despite its modest in vitro potency [2].

drug disposition colon targeting pharmacokinetics

Optimal Experimental and Procurement Scenarios for Sulindac Sulfide (CAS 32004-67-4)


As a Potent COX Inhibitor for Studying Classical NSAID Pharmacology

When the research objective is to investigate the canonical pathway of prostaglandin synthesis inhibition via COX-1 and COX-2, sulindac sulfide is the appropriate agent to use rather than the prodrug sulindac. Its superior potency (COX-2 IC50 = 1.21 µM) ensures robust target engagement in cell-based assays, avoiding the confounding variable of inefficient prodrug conversion [1]. It serves as a benchmark non-selective NSAID in comparative studies against selective COX-2 inhibitors like rofecoxib or celecoxib [2].

As a Baseline Compound for Developing COX-Independent Anticancer Agents

Sulindac sulfide serves as a critical reference standard for screening and developing next-generation, non-COX inhibitory cancer chemopreventive agents. Its established, albeit modest, tumor cell growth inhibitory activity (IC50 40-60 µM) provides a baseline against which the enhanced potency and selectivity of novel derivatives can be quantitatively measured [1]. Studies on analogs like ADT-061 (IC50 0.3-0.5 µM) directly benchmark their improved performance against sulindac sulfide, demonstrating the value of the parent compound in rational drug design [1].

For Investigating Gut Microbiota-Mediated Drug Metabolism and Local Drug Delivery

Sulindac sulfide is uniquely suited for studies exploring the role of the intestinal microbiome in drug metabolism and site-specific drug activation. The established pathway of sulindac conversion to its active sulfide metabolite by colonic bacteria makes it an ideal tool for investigating mechanisms of gut-driven drug accumulation and for validating colon-targeted drug delivery strategies [1]. Its pharmacokinetic profile, leading to high local tissue concentrations, is a key differentiator from other NSAIDs that are more systemically absorbed [1].

In Vitro and In Vivo Colorectal Cancer Chemoprevention Studies

Researchers investigating the mechanisms of colorectal cancer chemoprevention utilize sulindac sulfide to model both COX-dependent and COX-independent antineoplastic effects. Its well-documented ability to induce apoptosis and inhibit growth in human colorectal cancer cell lines (e.g., HT29, Caco-2, HCT15, HCT116) [1], combined with its unique colonic accumulation profile in vivo [2], makes it a valuable tool for studying the interplay between inflammation, apoptosis, and cancer progression in the gastrointestinal tract. It is frequently used as a positive control or comparator in studies evaluating novel chemopreventive agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulindac sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.